molecular formula C15H12F2N2OS B2360531 2-(benzylamino)-N-(3,4-difluorophenyl)-2-thioxoacetamide CAS No. 882078-93-5

2-(benzylamino)-N-(3,4-difluorophenyl)-2-thioxoacetamide

Cat. No. B2360531
CAS RN: 882078-93-5
M. Wt: 306.33
InChI Key: UPAJNVRLVIISMR-UHFFFAOYSA-N
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Description

2-(Benzylamino)-N-(3,4-difluorophenyl)-2-thioxoacetamide, or 2-BDFTA, is a synthetic compound with a wide range of applications in scientific research. It is a derivative of thioxoacetamide, a type of carboxylic acid, and is composed of two benzyl groups, a fluorophenyl group, and a thioxoacetamide group. Due to its unique structure, 2-BDFTA has been studied for its potential to act as a catalyst in a variety of chemical reactions, as well as its biochemical and physiological effects on cells and organisms.

Scientific Research Applications

Antimicrobial and Antifungal Applications

  • Antimycobacterial Activity : A study explored a series of 2-arylamino-2-thioxoacetamides, closely related to the chemical , for their antimycobacterial properties against Mycobacterium tuberculosis and M. kansasii (Waisser et al., 1993).

Chemical Synthesis and Modification

  • Anomalous Product Formation : Research identified 2-benzylamino-1-cyano-1,3-diphenylprop-1-ene as a product resulting from the benzylation of phenylacetonitrile, which is relevant to the chemical synthesis involving benzylamino compounds (Ganellin & Stolz, 1969).
  • Benzimidazolyl Thioxoacetamide Derivatives : Another study synthesized benzimidazolyl thioxoacetamide derivatives, demonstrating the chemical reactivity and potential applications of thioxoacetamide compounds (Mobinikhaledi et al., 2010).

Potential Therapeutic Effects

  • Inhibition of Calcium-Activated Chloride Channels : A study on 2-acylaminocycloalkylthiophene-3-carboxylic acid arylamides, structurally related to 2-(benzylamino)-N-(3,4-difluorophenyl)-2-thioxoacetamide, found them to be inhibitors of the TMEM16A, a calcium-activated chloride channel. This suggests potential therapeutic applications in treating disorders related to epithelial fluid and mucus secretion, hypertension, asthma, and possibly cancer (Truong et al., 2017).

Other Applications

  • Synthesis of Novel Compounds for Various Biological Activities : Research has been conducted on the synthesis of new compounds using benzylamino derivatives for their potential antitumor and antimicrobial activities, indicating a broad scope of applications in medicinal chemistry (Corona et al., 2009).

properties

IUPAC Name

2-(benzylamino)-N-(3,4-difluorophenyl)-2-sulfanylideneacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2N2OS/c16-12-7-6-11(8-13(12)17)19-14(20)15(21)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPAJNVRLVIISMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)C(=O)NC2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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